molecular formula C14H9NO2 B6377555 6-(4-Cyanophenyl)-2-formylphenol, 95% CAS No. 769971-98-4

6-(4-Cyanophenyl)-2-formylphenol, 95%

Cat. No. B6377555
CAS RN: 769971-98-4
M. Wt: 223.23 g/mol
InChI Key: SWLRJCUYKRFSKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Cyanophenyl)-2-formylphenol, 95% (6-4CFP95) is a synthetic organic compound that is used in a variety of scientific research applications. It is a derivative of phenol, and is composed of a phenyl ring attached to a formyl group and a cyano group. 6-4CFP95 is a white crystalline solid with a melting point of 176-177°C and a boiling point of 253-254°C. It is soluble in water, methanol, and ethanol, and insoluble in acetone and ethyl acetate. 6-4CFP95 is used primarily as a reagent in organic synthesis and has been shown to be a useful tool in the study of the biochemical and physiological effects of various compounds.

Scientific Research Applications

6-(4-Cyanophenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications, including the synthesis of other compounds, the study of the biochemical and physiological effects of various compounds, and the development of new drugs. 6-(4-Cyanophenyl)-2-formylphenol, 95% has also been used as a reagent in the synthesis of various compounds, including drugs, fragrances, and dyes. In addition, 6-(4-Cyanophenyl)-2-formylphenol, 95% has been used as a catalyst in organic reactions, and as a fluorescent dye in the detection of certain compounds.

Mechanism of Action

The mechanism of action of 6-(4-Cyanophenyl)-2-formylphenol, 95% is not well understood. However, it is believed that the cyano group in 6-(4-Cyanophenyl)-2-formylphenol, 95% is responsible for its ability to act as a catalyst in organic reactions. The cyano group is believed to act as a Lewis acid, allowing it to form a complex with the substrate and facilitate the reaction. In addition, the formyl group in 6-(4-Cyanophenyl)-2-formylphenol, 95% is believed to play a role in the catalytic activity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-Cyanophenyl)-2-formylphenol, 95% are not well understood. However, it has been shown to be a useful tool in the study of the biochemical and physiological effects of various compounds. In particular, 6-(4-Cyanophenyl)-2-formylphenol, 95% has been used to study the effects of certain compounds on the metabolism of cells. Additionally, 6-(4-Cyanophenyl)-2-formylphenol, 95% has been used to study the effects of certain compounds on the expression of certain genes.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 6-(4-Cyanophenyl)-2-formylphenol, 95% in laboratory experiments is its ability to act as a catalyst in organic reactions. This makes it an ideal reagent for the synthesis of various compounds. Additionally, 6-(4-Cyanophenyl)-2-formylphenol, 95% is relatively stable and can be stored for extended periods of time without significant degradation.
However, there are some limitations to using 6-(4-Cyanophenyl)-2-formylphenol, 95% in laboratory experiments. For example, 6-(4-Cyanophenyl)-2-formylphenol, 95% is not very soluble in water and is therefore not suitable for use in aqueous solutions. In addition, 6-(4-Cyanophenyl)-2-formylphenol, 95% can be toxic in high concentrations and should be handled with care.

Future Directions

In the future, 6-(4-Cyanophenyl)-2-formylphenol, 95% could be used in a variety of applications, including the development of new drugs, the study of the biochemical and physiological effects of various compounds, and the synthesis of other compounds. Additionally, 6-(4-Cyanophenyl)-2-formylphenol, 95% could be used as a fluorescent dye in the detection of certain compounds, or as a catalyst in organic reactions. Furthermore, the use of 6-(4-Cyanophenyl)-2-formylphenol, 95% in the synthesis of other compounds could lead to the development of new drugs that are more effective and have fewer side effects. Finally, 6-(4-Cyanophenyl)-2-formylphenol, 95% could be used to study the effects of certain compounds on the expression of certain genes, allowing for the development of therapies that are tailored to individual patients.

Synthesis Methods

6-(4-Cyanophenyl)-2-formylphenol, 95% can be synthesized in a two-step process. The first step involves the condensation of 4-cyanophenol and formaldehyde in the presence of a base, such as sodium hydroxide, to form 6-(4-Cyanophenyl)-2-formylphenol, 95%. The second step involves the purification of the resulting product by crystallization. The yield of 6-(4-Cyanophenyl)-2-formylphenol, 95% from this process is typically around 95%.

properties

IUPAC Name

4-(3-formyl-2-hydroxyphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c15-8-10-4-6-11(7-5-10)13-3-1-2-12(9-16)14(13)17/h1-7,9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLRJCUYKRFSKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC=C(C=C2)C#N)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685045
Record name 3'-Formyl-2'-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Cyanophenyl)-2-formylphenol

CAS RN

769971-98-4
Record name 3'-Formyl-2'-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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